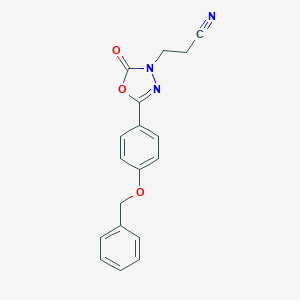

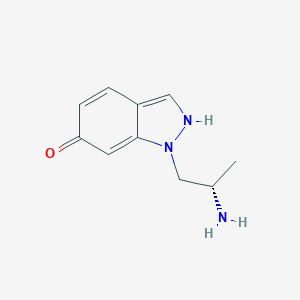

![molecular formula C41H64O10Si2 B117540 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 183133-99-5](/img/structure/B117540.png)

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

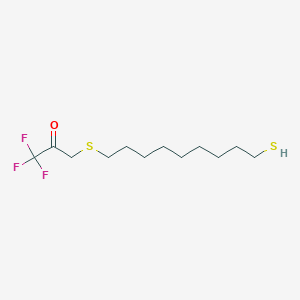

The compound you mentioned is a complex organic molecule with multiple functional groups . It has a tetracyclic structure with several hydroxy and acetoxy substituents . The molecule also contains triethylsilyloxy groups, which are often used in organic synthesis to protect hydroxy groups .

Molecular Structure Analysis

The molecule has a complex 3D structure due to its tetracyclic core and multiple chiral centers . The configuration of these chiral centers is indicated by the R/S notation in the name of the compound .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

The stereoselective synthesis of complex molecules, such as cyclohexenyl and cyclohexyl purines, demonstrates advanced strategies in creating compounds with potential inhibitory activities against diseases like HIV. The methodology involves intricate steps like resolution via transesterification, epoxidation, and palladium(0)-catalyzed coupling, showcasing the compound's relevance in synthesizing biologically active molecules (Rosenquist Å et al., 1996).

Novel Carbocyclic Nucleoside Analogues

The synthesis of carbocyclic nucleoside analogues indicates the potential for creating therapeutic agents. Starting with specific stereochemistry, compounds are processed through reactions like bromination, azidation, and ring closure to produce analogues of significant medicinal interest, demonstrating the utility of complex synthesis in drug development (Hřebabecký et al., 2008).

Enzyme-Catalyzed Stereoselective Synthesis

Enzymatic resolution and stereoselective synthesis strategies are employed to create novel carbasugar derivatives, highlighting the role of complex organic synthesis in generating molecules with specific spatial arrangements for potential therapeutic applications (Gümüş & Tanyeli, 2010).

Total Synthesis of Antibiotic Analogues

Efforts to synthesize analogues of β-lactam antibiotics exemplify the application of complex molecular synthesis in addressing bacterial resistance. The process involves the transformation of specific intermediates through reactions like ozonolysis, illustrating the synthesis's potential in creating new antibiotics (Brennan et al., 1983).

Advanced Organic Synthesis Techniques

Research into synthesizing structurally complex molecules often involves advanced techniques like photochemical reactions, demonstrating the compound's significance in developing new synthetic methodologies that could lead to the discovery of novel compounds with unique properties (Araki et al., 1981).

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,33+,34-,36-,39+,40-,41+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIVYZUATKNANR-RHJDUELYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O10Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

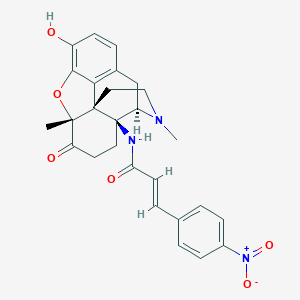

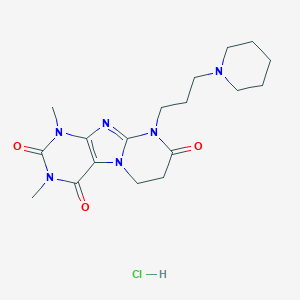

![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)

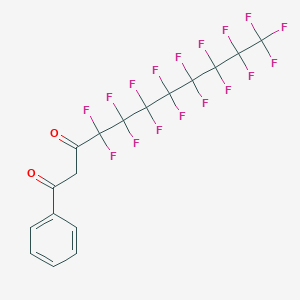

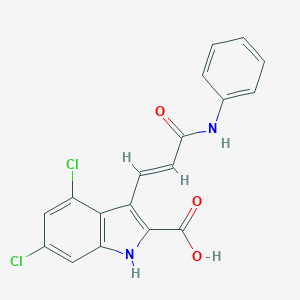

![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)

![[[o-(Allyloxy)phenoxy]methyl]oxirane](/img/structure/B117487.png)

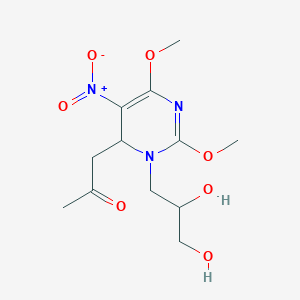

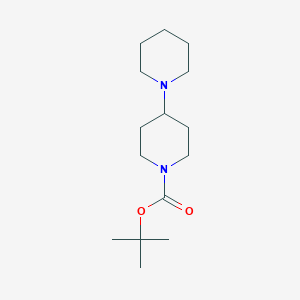

![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)